PEG6 Spacer Provides an Optimal Balance of Solubility and Reach vs. Shorter PEG4
While both Mal-amido-PEG4-acid (MW 416.38) and Mal-amido-PEG6-acid (MW 504.53) are used in PROTAC synthesis, the PEG6 variant offers a superior balance of aqueous solubility and linker length. PEG6 linkers are empirically established as a gold standard for achieving the 3+ nm inter-pocket distance required for many E3 ligase/target protein pairs, while PEG4 is often too short and rigid for optimal ternary complex formation [1]. The increased number of ethylene oxide units in PEG6 directly correlates with higher hydrophilicity, as reflected by a more negative predicted XLogP3 value of -1.6 , compared to the shorter PEG4 analog (predicted XLogP3: -1.4) [2].
| Evidence Dimension | Hydrophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.6 (Predicted) |
| Comparator Or Baseline | Mal-amido-PEG4-acid (Predicted XLogP3: -1.4) |
| Quantified Difference | Δ XLogP3 = -0.2 (more hydrophilic) |
| Conditions | Predicted values based on chemical structure |
Why This Matters
Enhanced hydrophilicity improves aqueous solubility and reduces aggregation, which are critical for in vitro assays and in vivo pharmacokinetics.
- [1] BOC Sciences PTC. (2025, October 17). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] PubChem. (n.d.). Mal-amido-PEG4-acid (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1263045-16-4 View Source
